molecular formula C27H33NO3 B1385472 N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline CAS No. 1040691-45-9

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385472
CAS No.: 1040691-45-9
M. Wt: 419.6 g/mol
InChI Key: SLWUOIVBIXTFHY-UHFFFAOYSA-N
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Scientific Research Applications

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

“N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound’s hexyloxy and phenoxyethoxy groups allow it to bind to particular proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is unique due to its specific combination of hexyloxy and phenoxyethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[(4-hexoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWUOIVBIXTFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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